5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The molecular structure of pyrazole is composed of three carbon atoms and two nitrogen atoms in adjacent positions . The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years .Physical and Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .Mechanism of Action
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-25-16-8-5-12(9-17(16)26-2)18-21-19(27-24-18)15-10-14(22-23-15)11-3-6-13(20)7-4-11/h3-10H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCCFONYQPLGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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